4-(Bromomethyl)-N-methylbenzenesulfonamide
Overview
Description
4-(Bromomethyl)-N-methylbenzenesulfonamide is an organic compound characterized by the presence of a bromomethyl group attached to a benzene ring, which is further substituted with a methylsulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-N-methylbenzenesulfonamide typically involves the bromination of N-methylbenzenesulfonamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For instance, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-N-methylbenzenesulfonamide .
Scientific Research Applications
4-(Bromomethyl)-N-methylbenzenesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-N-methylbenzenesulfonamide primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparison with Similar Compounds
4-(Bromomethyl)benzenesulfonamide: Lacks the N-methyl group, resulting in different reactivity and applications.
4-(Chloromethyl)-N-methylbenzenesulfonamide: Similar structure but with a chloromethyl group instead of bromomethyl, leading to variations in reactivity and reaction conditions.
Uniqueness: 4-(Bromomethyl)-N-methylbenzenesulfonamide is unique due to the presence of both the bromomethyl and N-methyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-(bromomethyl)-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYWHBSSCUIMDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434249 | |
Record name | 4-(Bromomethyl)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148459-00-1 | |
Record name | 4-(Bromomethyl)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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